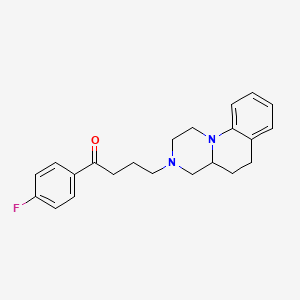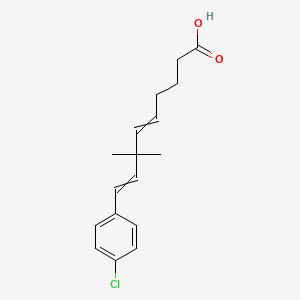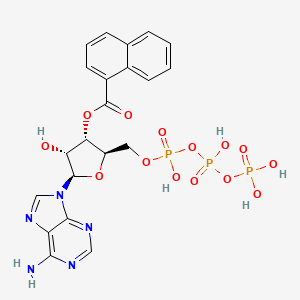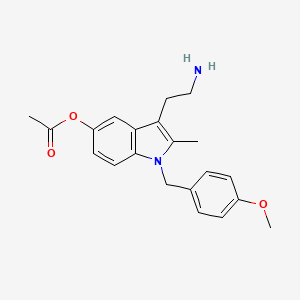
Hydroxindasate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxindasate is a serotonin antagonist and diuretic agent. Hydroxyindasate was never marketed.
科学的研究の応用
Neurotoxicity and Parkinson's Disease Modeling
6-Hydroxydopamine (6-OHDA) as a Model for Parkinson’s Disease : 6-OHDA is a neurotoxin commonly used to simulate Parkinson’s disease in animal models. It's known to induce neurodegeneration through oxidative stress, neuroinflammation, and apoptotic neuronal death, closely mirroring the cellular processes involved in Parkinson's disease. This understanding is crucial for identifying therapeutic targets for Parkinson’s disease (Hernandez-Baltazar, Zavala-Flores, & Villanueva-Olivo, 2017).
Mechanisms of 6-OHDA Neurotoxicity : The study of 6-OHDA has revealed insights into its neurotoxicity mechanisms, such as mitochondrial dysfunction, activation of caspases, and oxidative stress. These insights contribute to understanding Parkinsonian neurodegeneration and may inform therapeutic strategies (Hanrott, Gudmunsen, O'Neill, & Wonnacott, 2006).
Neuroprotection and Cellular Mechanisms
Neuroprotective Effects : Research on compounds like SCM198 has demonstrated potential neuroprotective effects against 6-OHDA-induced toxicity. These findings indicate possible therapeutic strategies for neurodegenerative diseases such as Parkinson's disease (Shi, Hong, Liu, Zhang, & Zhu, 2011).
Structural and Physicochemical Research : Hydrogels have been investigated for their applications in biomedical fields, including their use in drug and gene delivery, tissue engineering, and immunotherapies. Their properties, such as high absorbency and flexibility, make them suitable for various medical applications (Li, Ning, Ren, & Liao, 2018).
Biochemical and Cellular Studies : Studies on compounds like nephrocizin have explored their protective effects against neurotoxicity in cell models, highlighting the potential for dietary antioxidants in neurodegenerative disease interventions (Lin, Chen, Tseng, Lee, & Chen, 2012).
特性
CAS番号 |
7008-14-2 |
|---|---|
製品名 |
Hydroxindasate |
分子式 |
C21H24N2O3 |
分子量 |
352.4 g/mol |
IUPAC名 |
[3-(2-aminoethyl)-1-[(4-methoxyphenyl)methyl]-2-methylindol-5-yl] acetate |
InChI |
InChI=1S/C21H24N2O3/c1-14-19(10-11-22)20-12-18(26-15(2)24)8-9-21(20)23(14)13-16-4-6-17(25-3)7-5-16/h4-9,12H,10-11,13,22H2,1-3H3 |
InChIキー |
FEPRMHVEXSXGPN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN |
正規SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



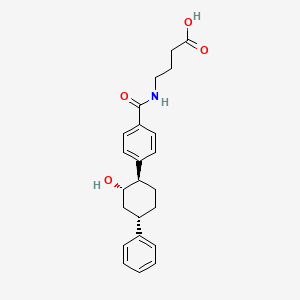
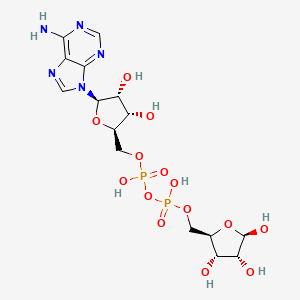
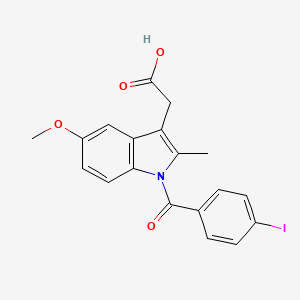
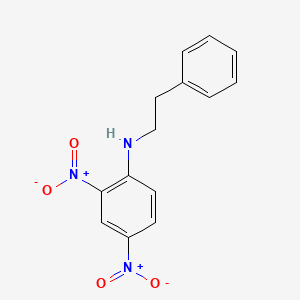
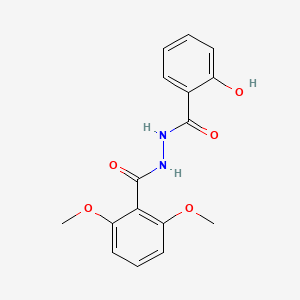
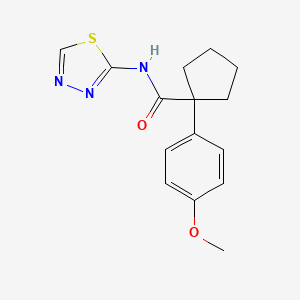
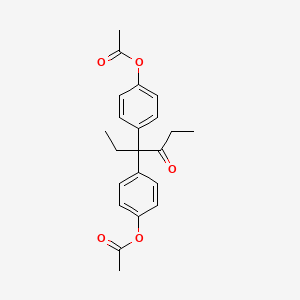
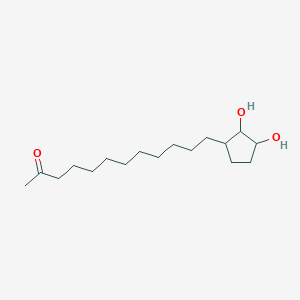
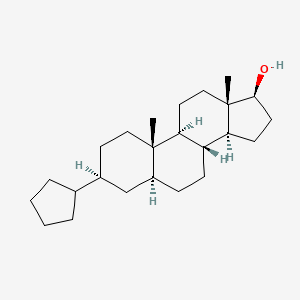
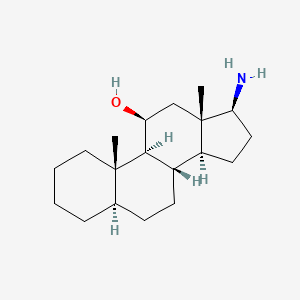
![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)
